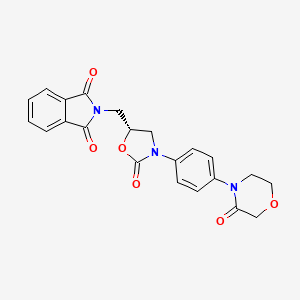

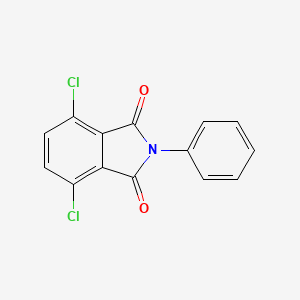

(R)-2-((2-氧代-3-(4-(3-氧代吗啉代)苯基)恶唑烷-5-基)甲基)异吲哚啉-1,3-二酮

描述

Synthesis Analysis

The synthesis of this compound involves enantiopure methodologies to achieve high levels of enantiomeric excess, which is crucial for its biological activity. A notable method includes the use of (R)-epichlorohydrin as a precursor, leading to the enantiopure targeted chiral building block. This process underscores the importance of precise synthetic routes to obtain the compound with the desired stereochemical purity (Rajesh et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction, showcasing their crystalline forms and providing insights into their molecular geometries. For instance, studies have revealed specific crystal systems and unit cell parameters, enhancing the understanding of the compound's structural features (Anouar et al., 2019).

Chemical Reactions and Properties

Chemical reactivity studies highlight the compound's potential to undergo various chemical transformations, including reactions with ethoxycarbonyl isocyanate, leading to novel derivatives with potential biological activities. These reactions facilitate the exploration of the compound's chemical landscape and its utility in synthesizing biologically active molecules (Adetchessi et al., 1997).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as their crystallization behaviors and melting points, are crucial for understanding their stability and suitability for various applications. X-ray powder diffraction data have provided valuable information on the compound's crystalline structure and purity, essential for its application in pharmaceutical formulations (Zheng et al., 2016).

科学研究应用

恶唑烷酮衍生物及其应用

恶唑烷酮,包括具有与该化合物相关的结构特征的化合物,以其抗菌特性而著称。Diekema 和 Jones (2000) 综述了恶唑烷酮,重点介绍了它们独特的蛋白质合成抑制机制和对包括耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌在内的重要人类病原体的抑菌活性,表明在治疗耐药性细菌感染方面具有潜在应用 (Diekema & Jones, 2000)。

抗氧化能力和应用

Ilyasov 等人 (2020) 讨论了化合物(包括恶唑烷功能团的相关性)在各种测定中的抗氧化能力,例如 ABTS/PP 脱色测定。他们的综述阐明了抗氧化能力测定的反应途径,表明结构相关化合物在抗氧化剂应用中的潜力 (Ilyasov et al., 2020)。

不对称合成中的催化应用

含有恶唑啉环的化合物,类似于查询化合物,由于其模块化特性和在各种金属催化的转化中的有效性,被广泛用于不对称催化中。Hargaden 和 Guiry (2009) 综述了恶唑啉类配体在不对称催化中的应用,强调了此类化合物在合成手性分子方面的广泛适用性 (Hargaden & Guiry, 2009)。

属性

IUPAC Name |

2-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQNYAUTIWQAKY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Methyl-d3]metanicotine](/img/structure/B1144807.png)